3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is an organic compound featuring a thiadiazole ring substituted with a nitropyridine moiety. It is classified under the category of heterocyclic compounds and specifically belongs to the family of thiadiazoles, which are known for their diverse biological activities. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It is cataloged under the Chemical Abstracts Service number 138588-22-4 and has been referenced in several scientific studies focusing on its synthesis and biological properties .
3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is classified as a heterocyclic aromatic amine. Its structure includes a thiadiazole ring (a five-membered ring containing sulfur and nitrogen) and a pyridine ring with a nitro group, which contributes to its chemical reactivity and biological activity.
The synthesis of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves multi-step reactions. One common method includes the condensation reaction between 2-amino-5-(4-nitropyridin-2-yl)-1,3,4-thiadiazole and suitable electrophiles such as isocyanates or halides.
A typical synthetic pathway might include:
The compound exhibits resonance stabilization due to the presence of both the nitro group and the thiadiazole ring.
3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine is involved in various chemical reactions including:
In synthetic applications, this compound may undergo transformations that modify its functional groups to enhance biological activity or alter solubility characteristics.
The mechanism of action for compounds like 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine often involves interaction with biological targets such as enzymes or receptors. The nitro group may undergo reduction in biological systems to yield reactive intermediates that can interact with cellular macromolecules.
Studies have indicated that derivatives of thiadiazoles exhibit various pharmacological activities including anti-inflammatory and anticonvulsant effects . The specific interactions depend on the substituents present on the thiadiazole core.
Relevant data regarding stability under various conditions (e.g., pH sensitivity) are crucial for understanding its handling and storage requirements.
3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine has potential applications in:
Research continues into optimizing derivatives of this compound for enhanced efficacy and reduced side effects in therapeutic applications .
Nitrogen-containing heterocycles constitute the backbone of over 85% of physiologically active pharmaceuticals, serving as critical pharmacophores in drug design due to their versatile binding capabilities with biological targets [2] [6]. The structural fusion of thiadiazole and pyridine rings creates synergistic pharmacodynamic properties: the electron-rich thiadiazole facilitates hydrogen bonding and dipole-dipole interactions, while the pyridine ring contributes to π-stacking and coordination with metal ions in enzyme active sites [6] [8]. This hybrid architecture is particularly significant in oncology, where such compounds exhibit targeted mechanisms against tyrosine kinases (e.g., ALK, EGFR) and tubulin polymerization [2]. For instance, FDA-approved drugs like brigatinib and entrectinib exemplify pyridine-containing inhibitors that disrupt oncogenic signaling pathways through kinase inhibition [2]. The 1,2,4-thiadiazole moiety further enhances metabolic stability and membrane permeability, making it indispensable in developing cytotoxic agents with improved bioavailability [6] [8].
Table 1: Prevalence of Nitrogen Heterocycles in FDA-Approved Anticancer Drugs
Heterocycle Class | Representative Drugs | Primary Biological Target | % of FDA-Approved Anticancer Agents (2015–2023) |
---|---|---|---|
Pyridine | Lorlatinib, Entrectinib | ALK/ROS1 kinases | 22% |
Pyrimidine | Osimertinib, Dacomitinib | EGFR kinases | 35% |
Imidazole | Midostaurin | FLT3 kinase | 12% |
Thiadiazole-Pyridine | Under investigation | Tubulin/Kinases | <5% (Emerging class) |
The strategic incorporation of nitro groups into pyridine scaffolds emerged in the 1990s as a pivotal innovation to enhance electrophilicity and redox sensitivity in anticancer agents [6] [8]. Early research revealed that the 3-nitropyridine and 4-nitropyridine isomers profoundly influence compound reactivity: 4-nitro derivatives exhibit superior substrate specificity for nitroreductase enzymes, enabling selective bioactivation in hypoxic tumor microenvironments [8]. This positional specificity spurred synthetic advancements in regioselective nitration, exemplified by the transition from electrophilic nitration (H₂SO₄/HNO₃ mixtures) to modern transition-metal-catalyzed methods using Pd/Cu complexes [8]. Between 2010–2020, over 97,400 publications documented nitrogen heterocycles, with 12,615 focusing on medicinal applications of nitropyridine hybrids—a 300% increase from the prior decade [6]. Key milestones include the development of 3-(3-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine (2014) and its 4-nitro regioisomer 3-(4-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 1179360-97-4), which demonstrated enhanced tubulin inhibition due to the para-nitro group’s electron-withdrawing effects [5] [8].
Table 2: Evolution of Nitropyridine-Thiadiazole Hybrids in Drug Discovery
Year Range | Synthetic Advancements | Key Biological Findings | Representative Compounds |
---|---|---|---|
1990–2000 | Electrophilic nitration; Non-regioselective | Nitro group enhances DNA intercalation | 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole [4] |
2001–2010 | Phase-transfer catalysis; Moderate regioselectivity | Nitroreductase activation in hypoxic cells | 3-(3-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine [3] |
2011–2020 | Transition-metal-catalyzed nitration; High regioselectivity | Tubulin polymerization inhibition at nanomolar levels | 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine [5] [7] |
2020–Present | Enzymatic synthesis; Green chemistry approaches | Synergistic kinase/tubulin targeting | 5-(5-Nitropyridin-3-yl)-1,3,4-thiadiazol-2-amine [7] |
The systematic IUPAC name 3-(4-nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 1179360-97-4) precisely defines its molecular architecture: a 1,2,4-thiadiazole ring substituted at position 3 with a 4-nitropyridin-2-yl group and at position 5 with an amino group [5] [7]. Key structural features include:
The 4-nitro group on the pyridine ring imposes a strong electron-withdrawing effect (−M effect), reducing the pyridine ring’s pKₐ and enhancing electrophilicity at C₂ and C₆. This polarization facilitates nucleophilic attack at these positions, a property exploited in prodrug designs targeting cancer cells [8]. Spectroscopic analyses confirm intramolecular charge transfer between the thiadiazole’s S1 atom and the pyridine’s N1 atom, evidenced by a characteristic λₘₐₓ at 342 nm in UV-Vis spectra [7]. The C2–C1' bond linking the thiadiazole (C3) and pyridine (C2) rings exhibits partial double-bond character (bond length: 1.38 Å), restricting rotation and promoting planarity—a critical factor for DNA minor groove binding [8].
Table 3: Molecular Descriptors of 3-(4-Nitropyridin-2-yl)-1,2,4-thiadiazol-5-amine
Descriptor | Value/Property | Method of Determination | Biological Significance |
---|---|---|---|
Canonical SMILES | N+(O-)c1ccnc(c1)c1nsc(n1)N | Computational modeling | Predicts solubility & metabolic sites |
XLogP3 | 0.9 | Chromatographic analysis | Balanced lipophilicity for membrane permeation |
Topological polar surface area | 93.7 Ų | Computational calculation | Correlates with blood-brain barrier penetration |
Hydrogen bond acceptor count | 7 | Spectroscopic analysis | Facilitates target binding via H-bond networks |
Heavy atom count | 15 | X-ray crystallography | Influences pharmacokinetic volume of distribution |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7